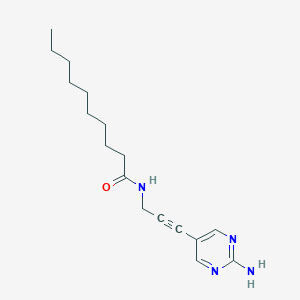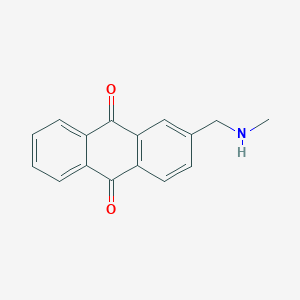
2-((Methylamino)methyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Methylamino)methyl)anthracene-9,10-dione is an organic compound derived from anthraquinone. It is known for its vibrant red color and is commonly used as a dye. This compound is also referred to as Disperse Red 9 and has applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylamino)methyl)anthracene-9,10-dione typically involves the reaction of anthraquinone with methylamine. The process can be summarized as follows:
Starting Materials: Anthraquinone and methylamine.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: Anthraquinone is dissolved in the solvent, and methylamine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, washed with cold solvent, and dried under vacuum.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-((Methylamino)methyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone compounds.
Aplicaciones Científicas De Investigación
2-((Methylamino)methyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a dye and a precursor for synthesizing other organic compounds.
Biology: Employed in staining techniques for microscopy and as a fluorescent marker.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of colored smoke for signaling and in dye packs for security purposes.
Mecanismo De Acción
The mechanism of action of 2-((Methylamino)methyl)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: The compound can intercalate with DNA, disrupting its structure and function.
Pathways Involved: It can induce apoptosis in cancer cells by interfering with DNA replication and transcription processes.
Comparación Con Compuestos Similares
2-Methylanthraquinone: Another anthraquinone derivative with similar chemical properties.
1-(Methylamino)anthraquinone:
9,10-Anthracenedione: The parent compound from which many derivatives, including 2-((Methylamino)methyl)anthracene-9,10-dione, are synthesized.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to intercalate with DNA and its vibrant red color make it valuable in both scientific research and industrial applications.
Propiedades
Fórmula molecular |
C16H13NO2 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-(methylaminomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO2/c1-17-9-10-6-7-13-14(8-10)16(19)12-5-3-2-4-11(12)15(13)18/h2-8,17H,9H2,1H3 |
Clave InChI |
HZRSREAEKRZPPM-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


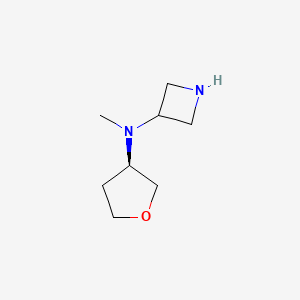

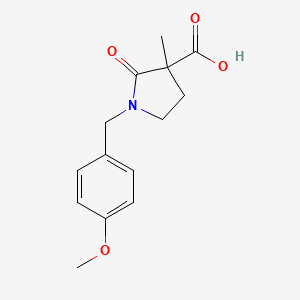

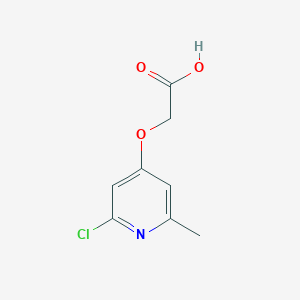
![(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine](/img/structure/B12961207.png)
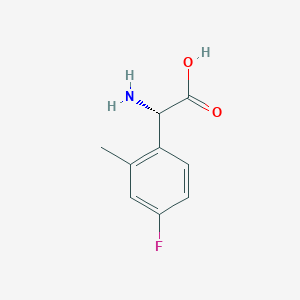

![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)
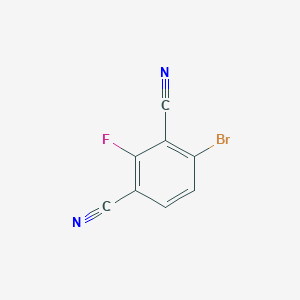
![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)
![2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12961228.png)

